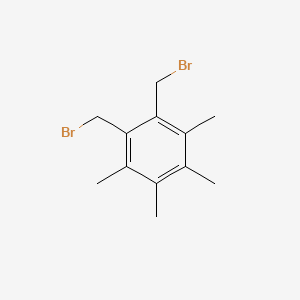![molecular formula C16H16BrClO3 B14640543 Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol CAS No. 52200-32-5](/img/structure/B14640543.png)
Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol is a complex organic compound that features a combination of acetic acid, bromine, phenyl, and chlorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol typically involves multiple steps, including the bromination of phenylacetic acid and subsequent reactions with chlorophenylmethanol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include purification steps such as distillation or crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents used.
Reduction: Reduction reactions can modify the bromine or chlorine atoms, potentially leading to dehalogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary but often involve specific solvents and temperature controls.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the phenyl groups may engage in π-π interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-2-phenylacetic acid: Shares the bromophenyl group but lacks the chlorophenylmethanol component.
Phenylacetic acid: A simpler compound without the bromine and chlorine atoms.
4-Chlorophenylmethanol: Contains the chlorophenyl group but lacks the bromophenyl component.
Uniqueness
Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol is unique due to its combination of bromine, phenyl, and chlorophenyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
52200-32-5 |
|---|---|
Formule moléculaire |
C16H16BrClO3 |
Poids moléculaire |
371.7 g/mol |
Nom IUPAC |
acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol |
InChI |
InChI=1S/C14H12BrClO.C2H4O2/c15-14(10-4-2-1-3-5-10)13-8-12(16)7-6-11(13)9-17;1-2(3)4/h1-8,14,17H,9H2;1H3,(H,3,4) |
Clé InChI |
STXQWNQFLQLRPS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


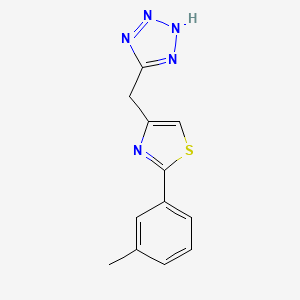

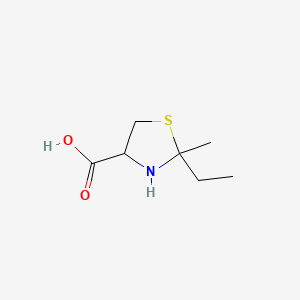

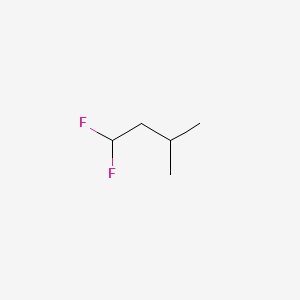
![5-[(2-Aminoethyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14640504.png)
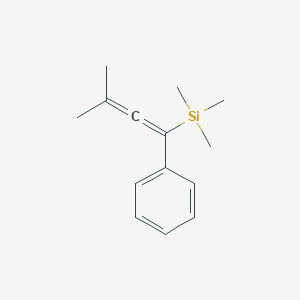
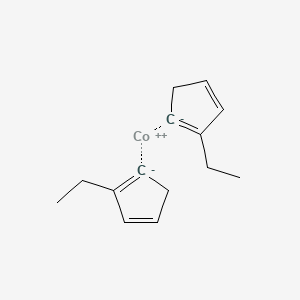
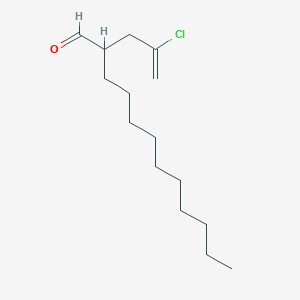
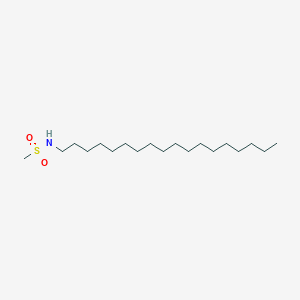
![4-(Trifluoromethyl)-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B14640519.png)
![1-[(5-Aminopyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14640521.png)
![Trimethyl[(2-methylidenecyclohexyl)oxy]silane](/img/structure/B14640526.png)
